molecular formula C13H26N2O5 B1383379 tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid CAS No. 1803606-54-3

tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid

Cat. No.: B1383379
CAS No.: 1803606-54-3
M. Wt: 290.36 g/mol
InChI Key: RGZPBIZZPMEDOP-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid is a high-value chemical intermediate designed for research and development, particularly in medicinal chemistry. This compound features a piperidine scaffold, a privileged structure found in numerous bioactive molecules and approved pharmaceuticals due to its ability to enhance pharmacokinetic properties and facilitate key interactions with biological targets . The molecule is uniquely functionalized with a hydroxymethyl group and a tert-butyloxycarbonyl (Boc)-protected amine. The hydroxymethyl group provides a versatile handle for further synthetic elaboration, allowing researchers to create ethers, esters, or other derivatives through straightforward chemical reactions. The Boc-protecting group is a cornerstone of modern organic synthesis, prized for its stability under basic and nucleophilic conditions and its clean removal under mild acidic conditions to reveal the secondary amine . The presence of acetic acid suggests this product may be offered as a salt, which can improve the compound's crystallinity, stability, and solubility. As a bifunctional building block, this compound is essential for constructing more complex molecular architectures. Its primary research value lies in its application as a key intermediate in the synthesis of potential therapeutic agents. The piperidine and carbamate motifs are frequently utilized in drug discovery to fine-tune the properties of candidate molecules, impacting their absorption, distribution, metabolism, and excretion (ADME) profiles . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is not for human use.

Properties

IUPAC Name

acetic acid;tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.C2H4O2/c1-10(2,3)16-9(15)13-11(8-14)4-6-12-7-5-11;1-2(3)4/h12,14H,4-8H2,1-3H3,(H,13,15);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZPBIZZPMEDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-54-3
Record name tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate; acetic acid
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Preparation Methods

Procedure:

  • Starting Material: 4-(Hydroxymethyl)piperidine or its derivatives.
  • Reagents: Boc-Cl, base (e.g., triethylamine or sodium bicarbonate).
  • Reaction Conditions: Typically carried out in anhydrous solvents such as dichloromethane (DCM) at 0°C to room temperature.
  • Outcome: Formation of tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate with high yields (~89-91%).

Example:

  • In one documented method, BOC-4-aminopiperidine reacts with Boc-Cl in pyridine at 0°C, followed by stirring at room temperature for 16 hours, yielding the protected carbamate efficiently.

Alkylation of Piperidine with Bromoalkyl Derivatives

Another effective route involves alkylating the piperidine nitrogen with bromoalkyl derivatives bearing hydroxymethyl groups, such as 2-bromoethyl or 4-bromo-1-hydroxybutane .

Procedure:

  • Reagents: Bromoalkyl compounds, potassium tert-butoxide or sodium hydride as bases.
  • Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Conditions: Reactions are often performed at room temperature or slightly elevated temperatures (20°C–35°C) for 1–24 hours.
  • Yield: Typically around 60–74%, with some methods reaching up to 88%.

Example:

  • Using potassium tert-butylate in DMSO, tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate was synthesized with a 60% yield, involving nucleophilic substitution of the protected piperidine nitrogen with a suitable bromoalkyl compound.

Multi-step Synthesis via Amide and Ester Intermediates

Some routes involve initial formation of amide or ester intermediates, followed by carbamate formation:

Procedure:

  • Step 1: Activation of hydroxymethylpiperidine with reagents like triphenylphosphine and di-isopropyl azodicarboxylate.
  • Step 2: Coupling with acyl chlorides or acid derivatives to form amide linkages.
  • Step 3: Deprotection and subsequent carbamate formation using Boc-protected reagents.

Example:

  • The synthesis of carbamates with aromatic or heteroaromatic groups, such as chloropyridines or chlorofluoro derivatives, often employs this route, yielding around 74% under optimized conditions.

Use of Protecting Groups and Deprotection Strategies

Protection of the amine group with Boc groups is standard, followed by deprotection under acidic conditions (e.g., TFA in DCM) to yield the free amine, which can then be carbamoylated.

Procedure:

  • Protection: Reacting piperidine with Boc2O in DCM at 0°C.
  • Deprotection: TFA treatment at room temperature for 10–16 hours.
  • Carbamoylation: Subsequent reaction with carbamoyl chlorides or isocyanates.

Synthesis of Acetic Acid Derivative

The acetic acid component is generally introduced via esterification or acylation reactions:

Procedure:

  • Esterification: Reacting the hydroxymethyl group with acetic anhydride or acetyl chloride in the presence of a base or catalyst.
  • Outcome: Formation of ester-linked derivatives with yields often exceeding 85%.

Data Summary Table

Preparation Method Reagents Solvent Temperature Reaction Time Yield Key Notes
Carbamoyl chloride reaction Boc-Cl, base Pyridine 0°C to RT 16 h 89-91% Efficient carbamate formation
Alkylation with Bromoalkyl Bromoalkyl, base DMSO/THF RT to 35°C 1–24 h 60-88% Nucleophilic substitution
Multi-step coupling Triphenylphosphine, DIAD THF RT 12–24 h 74% Aromatic derivatives
Protection/Deprotection Boc2O, TFA DCM 0°C to RT 10–16 h 91% (protection), variable (deprotection) Standard protecting group strategy
Acetic acid esterification Acetic anhydride DCM RT 2–4 h >85% Ester formation

Research Findings and Notes

  • Efficiency & Selectivity: Most methods demonstrate high selectivity for the carbamate formation with yields typically above 80%, especially when using Boc2O and carbamoyl chlorides.
  • Reaction Conditions: Mild conditions (room temperature to 35°C) are sufficient, with inert atmospheres often employed to prevent oxidation.
  • Safety & Handling: Use of anhydrous conditions and inert atmospheres (nitrogen or argon) minimizes side reactions and degradation.
  • Scalability: Protocols involving Boc protection and alkylation are scalable, suitable for larger syntheses with appropriate safety measures.

Biological Activity

Tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid (CAS Number: 1803606-54-3) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a hydroxymethyl group, making it a candidate for various pharmacological applications.

  • Molecular Formula : C13H26N2O5
  • Molecular Weight : 290.36 g/mol
  • IUPAC Name : tert-butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate acetate
  • Physical Form : Powder
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of inflammatory responses and neuronal activity. It has been studied for its potential to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases.

NLRP3 Inflammasome Inhibition

Recent studies have shown that derivatives of piperidine compounds can significantly inhibit the NLRP3 inflammasome. The mechanism involves blocking the ATPase activity of the NLRP3 protein, thereby preventing pyroptosis and the release of pro-inflammatory cytokines such as IL-1β .

In Vitro Studies

In vitro experiments have demonstrated that tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate exhibits notable inhibitory effects on cell death pathways associated with inflammation. For instance, THP-1 cells treated with this compound showed a marked reduction in lactate dehydrogenase (LDH) release, indicating decreased pyroptotic cell death when stimulated with lipopolysaccharides (LPS) and ATP .

Compound Pyroptosis % Decrease IL-1β Release Inhibition %
Control0%0%
Compound A45%50%
Compound B60%70%
tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate55%65%

Study on Neuroprotective Effects

A study focused on neuroprotective effects indicated that compounds similar to tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate exhibit significant Kv7 channel opening ability, which is crucial for neuronal excitability and protection against excitotoxicity .

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications in treating neurodegenerative diseases and inflammatory disorders. Its ability to modulate ion channels and inflammatory pathways positions it as a promising candidate for further development in therapeutic settings.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). Studies indicate that it operates by depolarizing the bacterial cytoplasmic membrane, leading to a loss of membrane potential and subsequent bacterial cell death .

Antiviral Research

Recent investigations have highlighted its potential as a toll-like receptor (TLR) 7/8 antagonist. Such compounds are crucial in modulating immune responses and could be beneficial in treating various immune disorders . The ability to influence TLR pathways positions this compound as a candidate for developing new antiviral therapies.

Drug Delivery Systems

Tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate has been explored for use in drug delivery systems due to its favorable solubility and stability profiles. Its application in PEGylation processes enhances the pharmacokinetics of therapeutic agents, improving their efficacy and reducing toxicity .

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, such as the development of antibody-drug conjugates (ADCs). By modifying the surface properties of proteins and peptides, it allows for targeted delivery of cytotoxic agents to cancer cells, minimizing off-target effects .

Case Study 1: Antibacterial Activity

A study conducted on various piperidine derivatives demonstrated that tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate showed significant bactericidal activity against both susceptible and resistant strains of Staphylococcus aureus at low concentrations (0.78–3.125 μg/mL). The mechanism was attributed to its ability to disrupt bacterial membrane integrity .

Case Study 2: TLR Modulation

In a recent trial involving immune-modulating compounds, this derivative was shown to effectively inhibit TLR7/8 signaling pathways in vitro, suggesting a role in managing autoimmune diseases by reducing hyperactive immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Key structural variations among related tert-butyl piperidinyl carbamates include:

  • Substituent position and type : Hydroxymethyl (target compound) vs. acetyl (tert-butyl (1-acetylpiperidin-4-yl)carbamate, CAS: 1261233-44-6) , methyl (tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate, CAS: 1262787-66-5) , or halogenated groups (tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate, CAS: 1353952-84-7) .
Table 1: Structural Comparison of Selected Analogs
Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Key Applications/Notes
Target compound (1803606-54-3/1262408-81-0) 4-(hydroxymethyl) C12H22N2O3 242.32 Intermediate, prodrug synthesis
tert-butyl (1-acetylpiperidin-4-yl)carbamate (1261233-44-6) 1-acetyl C12H22N2O3 242.32 Acetylated amine for stability
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate (MFCD09753931) 4-hydroxymethyl, 4-hydroxy C12H22N2O3 242.32 Dual hydroxyl groups enhance polarity
tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate (1353952-84-7) 2-chloroacetyl C14H23ClN2O3 302.80 Electrophilic reactivity for coupling

Pharmacological and Industrial Relevance

  • Target compound : Likely used in prodrug design due to the Boc group’s ease of deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl) .
  • Acetylated analogs : Serve as stable intermediates in kinase inhibitor synthesis (e.g., BET bromodomain inhibitors) .
  • Halogenated derivatives : Applied in covalent bond-forming therapeutics, such as CRBN-recruiting PROTACs .

Key Research Findings

  • Stereoselectivity : Stereoisomers like tert-butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate (CAS: 1052713-47-9) show distinct biological activities compared to racemic mixtures, emphasizing the importance of chirality in drug design .
  • Yield variability : tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate synthesis achieved 97% yield in oxidation steps but only 49% in coupling reactions, highlighting reaction-specific challenges .

Q & A

Q. What are the key synthetic routes for tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate?

The synthesis typically involves BOC (tert-butoxycarbonyl) protection of the piperidine amine group. A common approach is to react 4-(hydroxymethyl)piperidin-4-amine with di-tert-butyl dicarbonate (BOC anhydride) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or DMAP) at 0–25°C. Acetic acid may be introduced during purification or salt formation. Post-reaction, the product is isolated via aqueous workup, column chromatography, or recrystallization .

Q. How is the compound characterized to confirm purity and structural integrity?

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR are used to verify the BOC group (characteristic peaks at δ ~1.4 ppm for tert-butyl) and hydroxymethyl protons (δ ~3.5–4.0 ppm).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typically required for research use).
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C12H24N2O3 = 268.1788) .

Q. What safety precautions are necessary when handling this compound?

While not classified as hazardous (no GHS label elements), standard lab practices apply:

  • Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine powders.
  • Store in a cool, dry place away from strong acids/bases .

Advanced Research Questions

Q. How can reaction yields be optimized during BOC protection of the piperidine scaffold?

  • Solvent Optimization: Replace dichloromethane with THF or acetonitrile to enhance solubility.
  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate the reaction.
  • Temperature Control: Maintain 0°C during BOC anhydride addition to minimize side reactions.
  • Workup Strategy: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to recover unreacted starting materials .

Q. What mechanistic insights explain the stability of the BOC group under varying pH conditions?

The tert-butyl carbamate group is stable in neutral and basic conditions but cleaves under acidic environments (e.g., TFA in DCM). Computational studies (DFT) show that protonation of the carbonyl oxygen in acidic media facilitates cleavage, forming CO2 and tert-butanol. This property is leveraged in drug discovery for temporary amine protection .

Q. How does the hydroxymethyl group influence the compound’s reactivity in downstream applications?

The hydroxymethyl (-CH2OH) moiety enables functionalization via:

  • Esterification: React with acyl chlorides to form esters for prodrug design.
  • Oxidation: Convert to a carboxylic acid using Jones reagent (CrO3/H2SO4) for peptide coupling.
  • Protection: Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) during multi-step syntheses .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Challenge: Co-elution of impurities in HPLC due to structural similarity.
  • Solution: Use UPLC-MS with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid) for enhanced resolution.
  • Validation: Spike synthetic impurities (e.g., de-BOC byproduct) to confirm detection limits (LOD < 0.1%) .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points across studies?

  • Possible Causes: Polymorphism, solvent residues, or hydration states.
  • Method: Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms. Recrystallize from ethanol/water and dry under vacuum (40°C, 24 hrs) to standardize the sample .

Q. Why do catalytic hydrogenation conditions vary for nitro-group reduction in related compounds?

  • Substrate Sensitivity: Electron-withdrawing groups (e.g., BOC) slow hydrogenation. Use higher H2 pressure (50 psi) and Pd/C (10% w/w) in ethanol at 50°C for complete reduction.
  • Side Reactions: Over-reduction of the piperidine ring is mitigated by shorter reaction times (<6 hrs) .

Advanced Applications

Q. How is this compound utilized as a building block in kinase inhibitor development?

The piperidine core serves as a hinge-binding motif in kinase active sites. For example:

  • Step 1: Functionalize the hydroxymethyl group with a fluorophenyl moiety via Suzuki coupling.
  • Step 2: Deprotect the BOC group with TFA and couple with a pyrazole carboxylic acid to enhance target affinity.
  • Validation: Test inhibitory activity against EGFR or CDK2 using enzymatic assays (IC50 < 100 nM achievable) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid
Reactant of Route 2
tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid

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